molecular formula C24H22N2O4 B2906151 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide CAS No. 903853-81-6

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B2906151
CAS No.: 903853-81-6
M. Wt: 402.45
InChI Key: ITYSNLDMSXDIRJ-UHFFFAOYSA-N
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Description

N-[(2-Hydroxyquinolin-4-yl)methyl]-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan core substituted with a quinoline-phenoxy hybrid moiety.

Properties

IUPAC Name

N-methyl-5-[(3-methylphenoxy)methyl]-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-16-6-5-7-18(12-16)29-15-19-10-11-22(30-19)24(28)26(2)14-17-13-23(27)25-21-9-4-3-8-20(17)21/h3-13H,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYSNLDMSXDIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)N(C)CC3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide, a compound belonging to the class of quinoline derivatives, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H22N2O3\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3

This structure features a quinoline moiety linked to a furan carboxamide, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Tyrosine Kinase Inhibition : The compound has been investigated for its ability to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer proliferation. Inhibition of these kinases can lead to reduced tumor growth and metastasis .
  • Antioxidant Activity : The presence of hydroxyl groups in the quinoline structure contributes to its potential antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects : Studies have indicated that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, thus providing therapeutic benefits in diseases characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Tyrosine Kinase InhibitionReduces cancer cell proliferation
Antioxidant ActivityScavenges free radicals
Anti-inflammatoryModulates inflammatory responses

Case Studies and Research Findings

  • Cancer Research : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines through tyrosine kinase inhibition. The IC50 values were significantly lower compared to other known inhibitors, indicating higher potency .
  • Neuroprotective Effects : Research exploring the neuroprotective effects of this compound revealed that it could mitigate neuronal damage in models of neurodegenerative diseases. The compound was shown to reduce markers of oxidative stress and inflammation in neuronal cells .
  • Anti-inflammatory Studies : In animal models, the compound exhibited a marked reduction in inflammatory markers following administration in conditions such as arthritis and colitis. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Key Compounds for Comparison:

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (Compound 1) Structure: Furan-2-carboxylate ester with a 2-fluoro-4-nitrophenyl substituent. Synthesis: Prepared via Meerwein arylation between 2-fluoro-4-nitroaniline and methyl 2-furoate under acidic conditions . Key Differences: The target compound replaces the nitro and fluorine groups with a hydroxyquinoline and methylphenoxy group, likely reducing electrophilicity and altering steric effects.

N-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylfuran-2-carboxamide Structure: Furan-2-carboxamide linked to a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group. Molecular Weight: 293.75 g/mol (vs. ~435 g/mol estimated for the target compound).

N-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylfuran-2-carboxamide Structure: Similar to the above but with a methoxy substituent. Solubility: 42.7 µg/mL at pH 7.4, suggesting moderate hydrophilicity due to the methoxy group . The target compound’s hydroxyquinoline may improve aqueous solubility compared to purely aromatic systems.

Common Strategies:

  • Meerwein Arylation : Used for introducing aryl groups to furan cores (e.g., Compound 1) .
  • Amide Coupling : Employed in oxadiazole-linked carboxamides (e.g., ) using reagents like HATU or EDCI .
  • Recrystallization: Purification via methanol recrystallization is standard for carboxamides (e.g., N-(2-Hydroxy-5-nitrophenyl)furan-2-carboxamide in ).

Physicochemical and Pharmacokinetic Properties

Property Target Compound Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate N-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylfuran-2-carboxamide
Molecular Weight ~435 g/mol (estimated) 265.22 g/mol 313.31 g/mol
Key Substituents Hydroxyquinoline, methylphenoxy Nitro, fluorine Methoxyphenyl, oxadiazole
Predicted LogP ~3.5 (moderate lipophilicity) ~2.8 ~2.5
Solubility Moderate (aqueous) Low (nitro group reduces solubility) 42.7 µg/mL (pH 7.4)

Notes:

  • The hydroxyquinoline group in the target compound may enhance metal-binding capacity compared to nitro or oxadiazole groups .
  • The methylphenoxy substituent could improve membrane permeability relative to polar groups like methoxy .

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